molecular formula C5H7NO2S B14574465 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one CAS No. 61457-46-3

2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one

Cat. No.: B14574465
CAS No.: 61457-46-3
M. Wt: 145.18 g/mol
InChI Key: WRUBVNBXULGFCP-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one is a chemical compound with a unique structure that includes a thiazole ring and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one typically involves the reaction of ethylene carbonate with thiazole derivatives in the presence of catalysts such as tetraethylammonium halides . The reaction conditions often include mild temperatures and the use of solvents like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-Hydroxyethyl)-1,2-thiazol-3(2H)-one is unique due to its specific combination of a thiazole ring and a hydroxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61457-46-3

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C5H7NO2S/c7-3-2-6-5(8)1-4-9-6/h1,4,7H,2-3H2

InChI Key

WRUBVNBXULGFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CSN(C1=O)CCO

Origin of Product

United States

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